molecular formula C12H11N3O4 B2512583 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006953-72-5

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

Cat. No.: B2512583
CAS No.: 1006953-72-5
M. Wt: 261.237
InChI Key: KMWNAZMTCWXYRF-UHFFFAOYSA-N
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Description

4-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a versatile chemical scaffold designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound integrates two key pharmacophoric elements: a benzaldehyde moiety and a 5-methyl-3-nitropyrazole ring, linked by a methoxy bridge. The benzaldehyde group offers a reactive handle for further synthetic elaboration, such as condensation reactions to form Schiff bases or reduction to benzyl alcohols . The nitropyrazole component is a privileged structure in agrochemical and pharmaceutical research, known for its ability to contribute to biological activity and its utility in the synthesis of more complex heterocyclic systems . This molecular architecture suggests potential as a key intermediate in the synthesis of novel compounds for biological screening. Researchers can leverage the reactivity of the aldehyde group and the nitro substituent to generate a diverse library of derivatives, including amides, hydrazides, and reduced amines, for structure-activity relationship (SAR) studies . The structural motif of a pyrazole-linked benzaldehyde is recognized in chemical research for constructing molecules with potential pharmacological properties . This product is intended for use by qualified researchers as a building block in organic synthesis and is strictly For Research Use Only.

Properties

IUPAC Name

4-[(5-methyl-3-nitropyrazol-1-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-9-6-12(15(17)18)13-14(9)8-19-11-4-2-10(7-16)3-5-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWNAZMTCWXYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1COC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Pyrazole-Based Analogues

  • 4-[(3-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde (CAS 444286-64-0) : Differs by lacking the 5-methyl group on the pyrazole ring. The absence of the methyl substituent reduces steric hindrance and may alter solubility and reactivity in condensation reactions .
  • 4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde : Replaces the benzyloxy linker with a direct pyrazole-carbaldehyde structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in agrochemical applications .

Triazole and Thiazole Derivatives

  • 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde: Features a triazole ring instead of pyrazole. Synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry), this compound exhibits notable anticancer activity in vitro, attributed to the triazole’s hydrogen-bonding capacity .
  • 4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde: Incorporates a thiazole ring, which increases π-conjugation and influences electronic properties. This derivative is utilized in microwave-assisted Knoevenagel condensations for drug discovery, leveraging ionic liquids as green solvents .

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Heterocycle Key Substituents Synthesis Method Key Applications
4-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde C₁₂H₁₁N₃O₄ Pyrazole 5-methyl, 3-nitro Nitration + coupling Condensation reactions
4-[(3-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde (CAS 444286-64-0) C₁₁H₉N₃O₄ Pyrazole 3-nitro Similar to target Intermediate synthesis
4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde C₁₇H₁₅N₃O₂ Triazole Benzyl Click chemistry Anticancer agents
4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde C₁₇H₁₃NO₂S Thiazole Phenyl Microwave + ionic liquids Drug discovery

Biological Activity

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O3C_{11}H_{10}N_{4}O_{3}. The presence of a methoxy group and a nitro-substituted pyrazole moiety contributes to its biological activity. The following table summarizes its key properties:

PropertyValue
Molecular Weight234.22 g/mol
IUPAC NameThis compound
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focused on various pyrazole compounds demonstrated that modifications at the 3-position of the pyrazole ring can enhance antibacterial activity against strains such as E. coli and S. aureus . The incorporation of the methoxy group in this compound may similarly influence its efficacy against microbial pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds containing the pyrazole nucleus have shown activity comparable to standard anti-inflammatory agents like indomethacin . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of pathways related to inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, particularly against various cancer cell lines. Compounds with a similar structure have been shown to inhibit the proliferation of cancer cells such as breast (MDA-MB-231) and liver (HepG2) cancer cells . The anticancer mechanism may involve induction of apoptosis and cell cycle arrest, making it a promising area for further research.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several pyrazole derivatives, including compounds similar to this compound, which were tested against common bacterial strains. Results indicated that certain structural modifications significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug development .
  • Anti-inflammatory Testing : In vivo studies involving carrageenan-induced edema models demonstrated that pyrazole derivatives could reduce inflammation markers effectively. The tested compounds exhibited significant inhibition of paw edema, indicating their potential as anti-inflammatory agents .
  • Anticancer Studies : A recent investigation into the anticancer effects of 1H-pyrazole derivatives showed promising results against multiple cancer types. Compounds structurally related to this compound were found to induce apoptosis in cancer cell lines through various biochemical pathways .

Q & A

Q. Table 1: Reaction Optimization

ParameterOptimal ConditionYield (%)Reference
SolventEthanol85–90
CatalystGlacial acetic acid88
Temperature65–70°C90

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the benzaldehyde (δ ~10.0 ppm for aldehyde proton) and pyrazole (δ ~8.5–9.0 ppm for nitro-substituted protons) .
  • IR Spectroscopy :
    • Confirm aldehyde (υ ~1720 cm⁻¹) and nitro group (υ ~1520–1350 cm⁻¹) .
  • X-ray Crystallography :
    • Use SHELXL for structure refinement (R-factor < 0.05) to resolve steric effects from the nitro and methyl groups .

Advanced: How can computational methods predict the reactivity of the nitro group in further functionalization?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate nitro group electrophilicity.
  • Molecular Dynamics : Simulate reaction pathways for nitro reduction or substitution (e.g., nitro to amine).
  • Case Study : highlights methoxy group reactivity in benzaldehyde derivatives under catalytic conditions, suggesting similar approaches for nitro group modifications .

Key Insight : The electron-withdrawing nitro group increases the electrophilicity of adjacent positions, enabling regioselective reactions.

Advanced: How to resolve contradictions in biological activity data for pyrazole-benzaldehyde derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Compare substituent effects (e.g., nitro vs. methoxy) using in vitro assays (e.g., COX-2 inhibition, as in ) .
    • Validate via dose-response curves and statistical analysis (p < 0.05).
  • Data Reconciliation :
    • Control variables (e.g., solvent polarity, stereochemistry) that may alter activity.
    • Use crystallographic data (SHELXL-refined structures) to correlate conformation with bioactivity .

Q. Table 2: Biological Activity Comparison

DerivativeTarget ActivityIC₅₀ (µM)Reference
4-[(5-Methyl-3-nitro-1H-pyrazol-yl)methoxy]benzaldehydeAntifungal12.5
Celecoxib (COX-2 inhibitor)Anti-inflammatory0.04

Advanced: What strategies mitigate challenges in crystallizing nitro-substituted pyrazole derivatives?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM:methanol) to improve crystal growth.
  • Temperature Gradients : Slow cooling from 50°C to 4°C enhances lattice formation.
  • SHELXL Refinement : Address disorder in nitro groups by applying restraints (SIMU/DELU) during refinement .

Example : highlights SHELXL’s ability to handle high-resolution data for nitro-containing compounds, reducing R1 values by 0.02–0.03 .

Basic: How to analyze the thermal stability of this compound?

Methodological Answer:

  • TGA/DSC : Measure decomposition temperatures (Td > 200°C expected due to nitro group).
  • Kinetic Analysis : Use Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation.

Data from Analogues : Similar benzaldehyde derivatives show Td ~220–250°C .

Advanced: What are the implications of the methoxy linker’s conformation on molecular interactions?

Methodological Answer:

  • Crystal Packing Analysis : Use Mercury software to identify π-π stacking (benzaldehyde rings) and hydrogen bonding (nitro groups).
  • Docking Studies : Simulate binding to protein targets (e.g., kinases) with AutoDock Vina.
  • Key Finding : The methoxy linker’s flexibility (dihedral angle ~60–80°) allows adaptive binding .

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